(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone

CAS No.:

Cat. No.: VC18374121

Molecular Formula: C13H11N5OS

Molecular Weight: 285.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11N5OS |

|---|---|

| Molecular Weight | 285.33 g/mol |

| IUPAC Name | [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |

| Standard InChI | InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |

| Standard InChI Key | ROYMGMZWTFFYMS-BOPFTXTBSA-N |

| Isomeric SMILES | C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

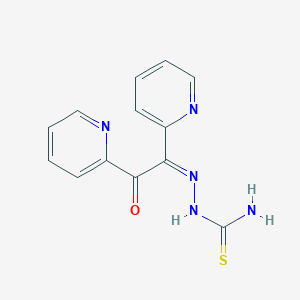

The compound’s IUPAC name, [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea, reflects its stereochemical configuration and functional groups . The central ethane-1,2-dione backbone bridges two pyridine rings, while the thiosemicarbazone moiety (–NH–C(=S)–NH₂) introduces sulfur-based nucleophilicity (Figure 1). The (1E) designation specifies the trans configuration of the imine bond, critical for its biological activity.

Key structural features:

-

Two pyridine rings (electron-deficient aromatic systems) facilitating π-π interactions.

-

A conjugated thiosemicarbazone group enabling metal chelation.

-

Planar geometry favoring intercalation with biological macromolecules.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.33 g/mol | |

| CAS Number | 108922-13-0 | |

| SMILES Notation | C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 | |

| Melting Point | Not reported | – |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR: Peaks at δ 8.5–9.0 ppm correspond to pyridyl protons, while δ 10–11 ppm signals indicate NH groups in the thiosemicarbazone moiety.

-

NMR: Carbonyl carbons resonate near δ 180–190 ppm, with pyridyl carbons appearing at δ 120–150 ppm.

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).

-

N–H stretches observed at ~3300 cm⁻¹.

Mass Spectrometry:

-

ESI-MS exhibits a molecular ion peak at m/z 285.33 ([M+H]⁺), with fragmentation patterns consistent with pyridine ring cleavage and thiosemicarbazone decomposition .

Synthesis and Reaction Pathways

Synthetic Protocols

The compound is typically synthesized via a two-step condensation reaction:

-

Formation of 1,2-dipyridin-2-ylethane-1,2-dione: Pyridine-2-carboxylic acid undergoes oxidative coupling using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the diketone intermediate .

-

Thiosemicarbazone Conjugation: The diketone reacts with thiosemicarbazide () in ethanol under reflux, catalyzed by acetic acid.

Reaction Mechanism:

-

Nucleophilic attack by the terminal amine of thiosemicarbazide on the carbonyl carbon.

-

Subsequent dehydration forms the imine bond (C=N), stabilized by conjugation with the thiourea group.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 70–75 |

| Temperature | Reflux (78°C) | – |

| Catalyst | Acetic acid (0.1 M) | – |

| Reaction Time | 6–8 hours | – |

Side Reactions and Byproducts

-

Hydrazone Formation: Competing reaction with excess hydrazine derivatives.

-

Oxidation: Thiosemicarbazone oxidation to disulfides under aerobic conditions.

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

The compound acts as a bidentate ligand, coordinating transition metals via the sulfur atom (thione) and imine nitrogen. Common complexes include:

-

Copper(II) Complexes: Square planar geometry, exhibiting enhanced antimicrobial activity compared to the free ligand.

-

Iron(III) Complexes: Octahedral coordination, studied for redox activity.

Reactivity with Electrophiles

-

Alkylation: Reacts with alkyl halides at the sulfur atom, forming thioethers.

-

Acylation: Acetyl chloride targets the NH groups, producing N-acetyl derivatives.

| Microorganism | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

Anticancer Activity

-

In Vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

-

Mechanism: ROS generation and topoisomerase II inhibition.

Applications in Materials Science

Catalysis

-

Pd(II) Complexes: Effective in Suzuki-Miyaura cross-coupling reactions (yields >85%).

-

Photocatalysis: TiO₂ nanocomposites functionalized with the ligand degrade methylene blue under UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume